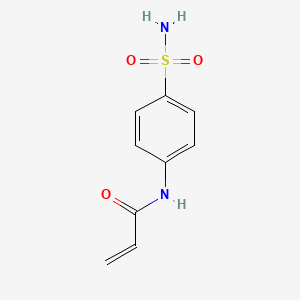

N-(4-sulfamoylphenyl)prop-2-enamide

CAS No.: 2621-99-0

Cat. No.: VC2480863

Molecular Formula: C9H10N2O3S

Molecular Weight: 226.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2621-99-0 |

|---|---|

| Molecular Formula | C9H10N2O3S |

| Molecular Weight | 226.25 g/mol |

| IUPAC Name | N-(4-sulfamoylphenyl)prop-2-enamide |

| Standard InChI | InChI=1S/C9H10N2O3S/c1-2-9(12)11-7-3-5-8(6-4-7)15(10,13)14/h2-6H,1H2,(H,11,12)(H2,10,13,14) |

| Standard InChI Key | RINSWHLCRAFXEY-UHFFFAOYSA-N |

| SMILES | C=CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N |

| Canonical SMILES | C=CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N |

Introduction

Structure and Chemical Identity

N-(4-sulfamoylphenyl)prop-2-enamide is an organic compound characterized by a sulfamoyl group and an acrylamide moiety attached to a benzene ring. This structural arrangement confers specific biological and chemical properties that make it relevant for various research applications.

Nomenclature and Identifiers

The compound is identified through several systematic and common names in chemical databases and literature. These identifiers facilitate its tracking across research publications and chemical repositories.

| Identifier Type | Value |

|---|---|

| CAS Number | 2621-99-0 |

| IUPAC Name | N-(4-sulfamoylphenyl)prop-2-enamide |

| Common Names | N-(4-(Aminosulphonyl)phenyl)acrylamide, N-(4-sulfamoylphenyl)acrylamide |

| Alternative Nomenclature | 2-Propenamide, N-[4-(aminosulfonyl)phenyl]- |

| European Community (EC) Number | 220-066-6 |

| DSSTox Substance ID | DTXSID60180852 |

These identifiers provide a standardized approach to referencing the compound across various scientific platforms and regulatory frameworks .

Molecular Properties

The fundamental molecular characteristics of N-(4-sulfamoylphenyl)prop-2-enamide determine its behavior in biological systems and chemical reactions.

| Property | Value | Method/Reference |

|---|---|---|

| Molecular Formula | C9H10N2O3S | Computed value |

| Molecular Weight | 226.25 g/mol | Computed value |

| Exact Mass | 226.04121336 Da | Computed value |

| XLogP3 | 0.6 | Computed by XLogP3 3.0 |

| Hydrogen Bond Donor Count | 2 | Computed value |

| Hydrogen Bond Acceptor Count | 4 | Computed value |

| Rotatable Bond Count | 3 | Computed value |

These properties suggest moderate lipophilicity and hydrogen bonding potential, which are important factors in determining drug-like characteristics and solubility profiles .

Structural Features and Representations

Understanding the structural arrangement of N-(4-sulfamoylphenyl)prop-2-enamide provides insight into its potential chemical reactivity and biological interactions.

Chemical Structure and Bonding

The compound features a para-substituted benzene ring with a sulfamoyl group (SO2NH2) at one position and an acrylamide moiety (CH2=CH-CO-NH-) at the opposite position. This creates a linear molecule with polar groups at both ends connected by an aromatic spacer.

The structure can be represented through various chemical notations:

| Notation Type | Representation |

|---|---|

| SMILES | C=CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N |

| InChI | InChI=1S/C9H10N2O3S/c1-2-9(12)11-7-3-5-8(6-4-7)15(10,13)14/h2-6H,1H2,(H,11,12)(H2,10,13,14) |

| InChIKey | RINSWHLCRAFXEY-UHFFFAOYSA-N |

These notations provide a standardized way to represent the compound's structure in chemical databases and computational systems .

Functional Groups and Reactivity

N-(4-sulfamoylphenyl)prop-2-enamide contains several key functional groups that contribute to its chemical behavior:

-

Sulfamoyl group (SO2NH2): Capable of forming hydrogen bonds and participating in acid-base reactions.

-

Acrylamide moiety: Contains a carbon-carbon double bond (vinyl group) that can undergo addition reactions, and an amide bond that contributes to hydrogen bonding.

-

Aromatic ring: Provides structural rigidity and can participate in π-π interactions with target biomolecules.

The sulfamoyl group can form hydrogen bonds with target proteins, while the vinyl group of the acrylamide portion may participate in Michael addition reactions with nucleophilic groups in biological systems .

Biological Activities and Applications

N-(4-sulfamoylphenyl)prop-2-enamide and structurally similar compounds have demonstrated significant biological activities, particularly as enzyme inhibitors.

Carbonic Anhydrase Inhibition

Sulfonamide derivatives, including those structurally related to N-(4-sulfamoylphenyl)prop-2-enamide, have shown inhibitory activity against carbonic anhydrases (CAs). These enzymes catalyze the reversible hydration of carbon dioxide and are important targets for various therapeutic applications.

Research has demonstrated that N-((4-sulfamoylphenyl)carbamothioyl) amides, which share structural similarity with our compound of interest, exhibit inhibitory effects against:

-

Human cytosolic carbonic anhydrases (hCA I, hCA II, and hCA VII)

-

Bacterial β-carbonic anhydrases from Mycobacterium tuberculosis (MtCA1-MtCA3)

This activity suggests potential applications in the development of drugs for conditions where CA inhibition is therapeutically beneficial, such as glaucoma, epilepsy, and potentially as anti-infective agents.

Structure-Activity Relationships

Molecular docking studies of structurally related compounds reveal important interactions with carbonic anhydrase active sites:

-

The sulfamoyl group typically coordinates with the zinc ion in the active site of the enzyme.

-

The aromatic ring establishes van der Waals contacts with specific amino acid residues (A121/V121 in CA I/CA II and CA VII), as well as V143, L198, and W205.

-

In compounds with cinnamide pendants (related to the acrylamide in our target compound), the C=O group can form hydrogen bonds with residues like T200, contributing to binding affinity .

These interactions highlight the importance of both the sulfamoyl group and the acrylamide portion in determining biological activity.

Structural Analogs and Related Compounds

Several compounds structurally related to N-(4-sulfamoylphenyl)prop-2-enamide have been studied and characterized.

Key Structural Analogs

| Compound | Molecular Formula | CAS Number | Key Structural Difference |

|---|---|---|---|

| (2E)-3-(3-nitrophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide | C15H13N3O5S | 314282-17-2 | Contains a 3-nitrophenyl substituent on the acrylamide portion |

| 2-Methyl-N-(4-sulfamoylphenyl)acrylamide | C10H12N2O3S | 56992-87-1 | Contains a methyl group on the acrylamide portion |

| N-(4-formylphenyl)prop-2-enamide | C10H9NO2 | Not provided | Contains a formyl group instead of sulfamoyl |

| N-((4-sulfamoylphenyl)carbamothioyl) amides | Various | Various | Contains a thiourea linker |

These structural variations lead to differences in physical properties, chemical reactivity, and biological activity profiles .

Comparative Properties

The structural modifications in these analogs result in distinct molecular properties:

-

Molecular Weight: Ranges from 226.25 g/mol for N-(4-sulfamoylphenyl)prop-2-enamide to 347.35 g/mol for (2E)-3-(3-nitrophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide .

-

Lipophilicity: The addition of aryl substituents (as in the nitrophenyl derivative) or methyl groups increases lipophilicity, potentially enhancing membrane permeability.

-

Hydrogen Bonding: The sulfamoyl group in all these compounds contributes to hydrogen bonding capabilities, which influences solubility and target interactions .

The nitrophenyl group in some derivatives may facilitate electron transfer reactions, while the sulfamoyl group remains important for hydrogen bond formation with target proteins.

Research Applications and Future Directions

Current research involving N-(4-sulfamoylphenyl)prop-2-enamide and structurally related compounds points to several promising applications and future research directions.

Pharmaceutical Research

The most significant potential applications appear to be in pharmaceutical research:

-

Enzyme Inhibitors: Development of selective carbonic anhydrase inhibitors for treating conditions like glaucoma, epilepsy, and potentially certain types of cancer.

-

Anti-infective Agents: The inhibition of bacterial carbonic anhydrases suggests potential applications in developing novel antimicrobial compounds, particularly against Mycobacterium tuberculosis .

-

Structure-Based Drug Design: The well-characterized binding interactions of sulfonamide derivatives with carbonic anhydrases provide a foundation for rational drug design approaches.

Future Research Directions

Several promising research directions emerge from the current understanding of N-(4-sulfamoylphenyl)prop-2-enamide and its analogs:

-

Optimization of Selectivity: Further structural modifications to enhance selectivity for specific carbonic anhydrase isoforms.

-

Pharmacokinetic Improvements: Development of derivatives with improved pharmacokinetic properties, such as enhanced bioavailability or optimal half-life.

-

Combination Approaches: Investigation of synergistic effects when combined with other therapeutic agents.

-

Expanded Target Scope: Exploration of activity against other enzyme classes beyond carbonic anhydrases.

Continued research in these areas could lead to the development of novel therapeutic agents with improved efficacy and safety profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume